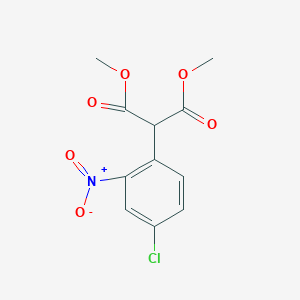

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

描述

属性

IUPAC Name |

dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQGJNNDVKLNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369447 | |

| Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147124-32-1 | |

| Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Dimethyl 2-(4-chloro-2-nitrophenyl)malonate" chemical properties

An In-Depth Technical Guide to Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative references.

Introduction: A Versatile Synthetic Building Block

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS No. 147124-32-1) is a substituted malonic ester derivative that serves as a highly functionalized and reactive building block in organic synthesis.[1][2][3] Its structure, featuring a malonate moiety attached to a nitrophenyl ring bearing a chloro substituent, offers multiple sites for chemical modification. This strategic combination of functional groups makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and novel materials.[1] The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity, while the malonate ester provides a classic handle for carbon-carbon bond formation.[1]

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The properties of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate are summarized below.

| Property | Value | Source |

| CAS Number | 147124-32-1 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₀ClNO₆ | [1][3][4][6] |

| Molecular Weight | 287.65 g/mol | [1][3][4][6] |

| Melting Point | 83-85 °C | [7] |

| Boiling Point | 387.1 ± 37.0 °C (Predicted) | [7] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [7] |

| Polar Surface Area | 98.42 Ų | [1] |

The compound's significant polar surface area suggests solubility in polar organic solvents.[1] Its solid state at room temperature simplifies handling and storage.

Chemical Structure Diagram

The structural arrangement of functional groups is key to understanding the molecule's reactivity.

Caption: Chemical structure of the title compound.

Synthesis and Mechanism

The predominant method for synthesizing Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective due to the activation of the aromatic ring by the ortho-nitro group.

Causality Behind Experimental Design:

The SₙAr mechanism is favored here for several reasons:

-

Activating Group: The nitro group is strongly electron-withdrawing, which polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

-

Leaving Group: Fluoride is an excellent leaving group in SₙAr reactions, making 4-chloro-1-fluoro-2-nitrobenzene an ideal starting material. The reaction proceeds by displacement of the fluoride, not the chloride.

-

Nucleophile: Dimethyl malonate is easily deprotonated by a mild base like potassium carbonate to form a soft, resonance-stabilized carbanion (enolate), which is an excellent nucleophile for this reaction.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation, leaving the carbonate and malonate enolate anions more reactive.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures for analogous compounds.[8]

Materials:

-

4-chloro-1-fluoro-2-nitrobenzene

-

Dimethyl malonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of dimethyl malonate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).

-

Slowly add 4-chloro-1-fluoro-2-nitrobenzene (1.0 equivalent) to the suspension at room temperature.

-

Heat the reaction mixture and maintain it at a controlled temperature (e.g., 80-100 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[8]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain Dimethyl 2-(4-chloro-2-nitrophenyl)malonate as a yellow solid.[8]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis.

Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

-

Malonate Moiety: The two ester groups render the alpha-proton (the one on the carbon connecting the phenyl ring and the esters) acidic. Deprotonation creates a nucleophilic carbanion, which can participate in various C-C bond-forming reactions. This moiety is a classic precursor for substituted acetic acids via hydrolysis and subsequent decarboxylation.[1][9]

-

Nitrophenyl Group: The nitro group is a versatile functional handle. Its primary utility lies in its ability to be reduced to an amino group (-NH₂).[9] This transformation is fundamental in medicinal chemistry, as it converts an electron-withdrawing group into an electron-donating one, dramatically altering the electronic properties of the molecule and providing a site for further derivatization (e.g., amide formation, diazotization).

-

Chloro Substituent: The chlorine atom can serve as a leaving group in subsequent nucleophilic substitution reactions or participate in cross-coupling reactions like the Heck or Suzuki reactions, although this typically requires specific catalytic conditions.[1]

Reactivity Map

Caption: Key reactive sites and transformations.

Applications in Research and Drug Development

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is primarily a research chemical whose value lies in its role as an intermediate.[1]

-

Pharmaceutical Synthesis: The compound is a precursor for synthesizing molecules with potential biological activity. Preliminary research suggests that compounds derived from it may possess antimicrobial and antitumor properties.[1] The reduction of the nitro group to an amine, followed by intramolecular cyclization or other modifications, is a common strategy for building heterocyclic scaffolds found in many drug candidates. For instance, related arylmalonates are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[10]

-

Enzyme Inhibition Studies: The reactive functional groups allow for the design of molecules that can interact with biological targets. It can be used to synthesize potential enzyme inhibitors for biochemical research.[1]

-

Building Block for Protein Degraders: The molecule is listed as a building block for protein degraders, a modern therapeutic modality.[5]

Safety and Handling

As with any laboratory chemical, Dimethyl 2-(4-chloro-2-nitrophenyl)malonate should be handled with care in a well-ventilated fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

Disclaimer: This information is for guidance only. Always refer to the manufacturer-specific SDS for complete safety information.

References

-

Poulin, J. C., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. Procedure for Synthesis of Activated Cyclopropanes. [Link]

- NMR Spectra of New Compounds.

-

Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. [Link]

- Google Patents.

-

Shanghai Talent Chemical Co., Ltd. (2025, October 10). What pharmaceutical products can be synthesized using Dimethyl malonate?. [Link]

- Google Patents.

Sources

- 1. Buy Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 147124-32-1 [smolecule.com]

- 2. DIMETHYL 2-(4-CHLORO-2-NITROPHENYL)MALONATE | 147124-32-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. DIMETHYL 2-(4-CHLORO-2-NITROPHENYL)MALONATE CAS#: 147124-32-1 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS: 147124-32-1)

This technical guide provides a comprehensive overview of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, a versatile intermediate in organic synthesis with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a thorough examination of its synthetic utility.

Introduction

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, with the CAS number 147124-32-1, is a polysubstituted aromatic compound belonging to the malonate class of reagents.[1][2] Its structure, featuring a chlorinated and nitrated phenyl ring attached to a dimethyl malonate moiety, endows it with a unique combination of reactive sites. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic substitution, while the malonate ester provides a reactive carbanion for carbon-carbon bond formation and a scaffold for the construction of heterocyclic systems.[3] These characteristics make it a valuable building block in the synthesis of complex organic molecules, most notably as a precursor to quinolone-based antibiotics and potentially as a component in the development of novel protein degraders.[2][4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 147124-32-1 | [5] |

| Molecular Formula | C₁₁H₁₀ClNO₆ | [5] |

| Molecular Weight | 287.65 g/mol | [5] |

| Melting Point | 83-85 °C | [5] |

| Appearance | Yellow solid | [4] |

| Purity | ≥98% | [2] |

| Polar Surface Area | 98.42 Ų | [3] |

Spectroscopic Data:

| Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.19 (d, J = 2.1 Hz, 1H), 7.77 (dd, J = 8.4, 2.1 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 5.27 (s, 1H), 3.79 (s, 6H) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 167.3, 149.2, 136.7, 133.0, 128.3, 126.9, 122.9, 53.7, 53.5 | [4] |

Synthesis Protocol and Mechanistic Insight

The synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The following protocol is based on established literature procedures.[4]

Experimental Protocol

Reaction: 4-chloro-1-fluoro-2-nitrobenzene with dimethyl malonate.

Reagents and Materials:

-

4-chloro-1-fluoro-2-nitrobenzene

-

Dimethyl malonate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) for purification

Procedure:

-

To a solution of 4-chloro-1-fluoro-2-nitrobenzene (1.00 g, 5.70 mmol) in DMF (4.6 mL), add dimethyl malonate (753 mg, 5.70 mmol, 1 equiv) and potassium carbonate (2.37 g, 17.2 mmol, 3 equiv).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford Dimethyl 2-(4-chloro-2-nitrophenyl)malonate as a yellow solid (1.47 g, 90% yield).[4]

Mechanistic Rationale

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The highly electronegative fluorine atom and the electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack. The malonate enolate, generated in situ by the deprotonation of dimethyl malonate with potassium carbonate, acts as the nucleophile. The fluoride ion is a good leaving group, facilitating the substitution reaction.

Caption: Synthesis Workflow of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Chemical Reactivity and Synthetic Applications

The trifunctional nature of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate makes it a versatile precursor for a range of chemical transformations.

Reduction of the Nitro Group

A key transformation of this molecule is the reduction of the aromatic nitro group to a primary amine. This opens up a plethora of synthetic possibilities, including the formation of amides, diazotization reactions, and the construction of nitrogen-containing heterocycles.[6]

General Reduction Protocol (Catalytic Hydrogenation):

-

Dissolve Dimethyl 2-(4-chloro-2-nitrophenyl)malonate in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the corresponding aniline derivative.

Other common reagents for nitro group reduction that can be employed include tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, which offer good chemoselectivity.[7][8]

Caption: Reduction of the Nitro Group

Cyclization Reactions for Heterocycle Synthesis

The reduced aniline derivative is a key intermediate for the synthesis of various heterocyclic systems, particularly quinolones. Intramolecular cyclization, often thermally or acid-catalyzed, can lead to the formation of a 4-hydroxyquinolone-3-carboxylate scaffold, a core structure in many antibacterial agents.[9] Malonates are well-known reagents in cyclocondensation reactions to form six-membered heterocycles.[10]

Application in Quinolone Synthesis

Quinolone antibiotics are a major class of antibacterial agents. The synthesis of these compounds often involves the construction of the core bicyclic quinolone ring system. Dimethyl 2-(4-chloro-2-nitrophenyl)malonate serves as a valuable precursor in this context. Following the reduction of the nitro group, the resulting aniline can undergo intramolecular cyclization to form the quinolone ring. The chloro-substituent on the quinolone ring can then be further functionalized to introduce various side chains that modulate the antibacterial activity and pharmacokinetic properties of the final drug molecule.

Potential as a Protein Degrader Building Block

The classification of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate as a "Protein Degrader Building Block" suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that induce the degradation of specific proteins. This compound could potentially be used to construct the linker or the E3 ligase-binding moiety of a PROTAC. Further research in this area is warranted to explore its specific applications in this emerging field of drug discovery.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Storage: Store in a cool, dry place away from incompatible materials.

Based on the SDS for related compounds such as dimethyl malonate and 4-chloro-2-nitrophenol, this compound may be combustible and cause serious eye irritation.[3][12]

Conclusion

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a highly functionalized and synthetically valuable intermediate. Its straightforward synthesis and the presence of multiple reactive sites make it an important building block for the construction of complex organic molecules, particularly in the field of medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use in research and development, paving the way for the discovery of new therapeutic agents and advanced materials.

References

-

Bonjoch, J., Catena, J., Valls, N. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(20), 13835–13846. [Link]

-

Organic Syntheses Procedure. (n.d.). Org. Synth. 2017, 94, 17-29. [Link]

-

Supporting Information. (n.d.). ResearchGate. [Link]

-

Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]

-

General Procedures - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Malonates in Cyclocondensation Reactions. (2001). Molecules, 6(4), 338-352. [Link]

-

Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. [Link]

- Synthetic method of 2-diester methylmalonate compounds. (2015).

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar. [Link]

-

Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (2018). Molecules, 23(11), 2959. [Link]

-

Dimethyl 2-(2,4,6-trimethoxy-benz-yl)malonate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1384. [Link]

-

Top 312 Heterocycles papers published in 2005. (n.d.). SciSpace. [Link]

-

Part II: nitroalkenes in the synthesis of heterocyclic compounds. (n.d.). RSC Publishing. [Link]

Sources

- 1. CN105061209A - Synthetic method of 2-diester methylmalonate compounds - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 147124-32-1 CAS MSDS (DIMETHYL 2-(4-CHLORO-2-NITROPHENYL)MALONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aaronchem.com [aaronchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

"Dimethyl 2-(4-chloro-2-nitrophenyl)malonate" molecular weight

An In-depth Technical Guide to Dimethyl 2-(4-chloro-2-nitrophenyl)malonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a substituted malonate ester that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive malonate core flanked by an electronically-activated aromatic ring, makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its current and potential applications, particularly in the realm of drug discovery. As a Senior Application Scientist, this document aims to synthesize technical data with practical, experience-driven insights to empower researchers in leveraging this compound to its full potential.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is no exception. Its reactivity and utility are direct consequences of its distinct chemical architecture.

Key Compound Data

All quantitative and identifying data for the compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 287.65 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₀ClNO₆ | [1][2][3][5] |

| CAS Number | 147124-32-1 | [1][2][5] |

| IUPAC Name | dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate | [1] |

| Canonical SMILES | COC(=O)C(C1=C(C=C(C=C1)Cl)[O-])C(=O)OC | [1] |

| Purity (Typical) | ≥98% | [5] |

| Physical Form | Solid | [6] |

Structural Analysis and Reactivity Insights

The utility of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate stems from three key structural motifs:

-

The Malonate Ester Core: The two ester groups flank a central carbon atom, rendering the α-protons acidic. This allows for easy deprotonation to form a stable, nucleophilic enolate, which is fundamental to carbon-carbon bond formation.[1]

-

The Nitro Group (-NO₂): Positioned ortho to the point of attachment, this powerful electron-withdrawing group significantly activates the aromatic ring. This activation is crucial for the compound's synthesis via nucleophilic aromatic substitution and influences the reactivity of the ring in subsequent transformations.[1]

-

The Chloro Group (-Cl): Located para to the malonate substituent, the chlorine atom serves two roles. It influences the electronic properties of the ring and can act as a leaving group or a handle for cross-coupling reactions, such as the Heck reaction, under specific conditions.[1]

This combination makes the molecule a potent precursor, particularly in creating complex heterocyclic systems and as a building block for protein degraders.[1][5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The protocol described below is based on established literature procedures and includes explanations for key experimental choices, ensuring a reproducible and high-yielding outcome.[7]

Experimental Workflow: Synthesis

This diagram outlines the procedural flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.

Step-by-Step Methodology

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-1-fluoro-2-nitrobenzene (1.0 eq), dimethyl malonate (1.0 eq), and potassium carbonate (3.0 eq).[7]

-

Causality: A 3-fold excess of potassium carbonate is used. It acts as a base to deprotonate the dimethyl malonate, generating the active nucleophile. The excess ensures the reaction goes to completion.

-

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 1.25 M with respect to the limiting reagent.[7]

-

Causality: DMF is the solvent of choice because it is polar and aprotic. It effectively solvates the potassium cation but poorly solvates the malonate anion, increasing its nucleophilicity. Its high boiling point is also suitable for heated reactions if required.

-

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Self-Validation: The crude product should be purified by flash column chromatography on silica gel to yield the pure compound as a solid.[7]

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis proceeds via the SₙAr pathway, which is characteristic of electron-deficient aromatic rings.

Caption: Simplified SₙAr mechanism for the synthesis reaction.

The malonate enolate (nucleophile) attacks the carbon bearing the fluorine atom. The ortho-nitro group is critical here, as it stabilizes the negative charge of the intermediate (a Meisenheimer complex) through resonance. The subsequent loss of the fluoride leaving group re-aromatizes the ring to form the final product.

Key Applications in Scientific Research

The true value of this compound lies in its role as a versatile intermediate. Its functional groups can be independently or sequentially modified to access a wide array of more complex molecular scaffolds.

Intermediate for Heterocyclic Synthesis and Drug Discovery

The compound is a foundational element for building molecules with potential biological activity.[1] Its role as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[5]

Caption: Application pathways for Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.

-

Nitro to Amine Reduction: The nitro group can be readily reduced to a primary amine using standard conditions (e.g., catalytic hydrogenation). This transformation is pivotal, converting the electron-withdrawing group into an electron-donating one and providing a nucleophilic handle for constructing amides or cyclizing to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[8]

-

Potential in Oncology and Microbiology: Preliminary investigations suggest the parent scaffold may possess antitumor and antimicrobial properties, making it and its derivatives interesting candidates for further pharmacological screening.[1]

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount for ensuring researcher safety. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, the following guidelines are based on best practices for structurally related chemicals like dimethyl malonate and other hazardous laboratory reagents.[9][10][11][12]

Hazard Summary and Personal Protective Equipment (PPE)

| Hazard Category | Recommendation | Source(s) |

| Eye Contact | Causes serious eye irritation. | [12] |

| Skin Contact | May cause skin irritation. Avoid contact. | [12] |

| Inhalation | Avoid breathing dust/vapors. May cause respiratory irritation. | [9][12] |

| Ingestion | Do not ingest. | [10] |

Mandatory PPE:

-

Eye Protection: Safety glasses with side-shields or goggles are required. A face shield is recommended.[9][12]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.[9][12]

-

Body Protection: Wear a laboratory coat.[12]

Handling and First Aid Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]

-

Safe Handling: Avoid formation of dust and aerosols.[9] Keep away from heat and sources of ignition.[10] Wash hands thoroughly after handling.[10]

-

First Aid (In Case of Exposure):

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9][10]

-

Skin: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[9]

-

Storage Recommendations

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Storage Temperature: Store at room temperature.[5]

Conclusion

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is more than a simple chemical; it is an enabling tool for chemical innovation. With a molecular weight of 287.65 g/mol , its true significance is found in the strategic placement of its functional groups.[1][2][3][4] These features provide chemists and drug discovery professionals with a reliable and versatile platform for synthesizing novel compounds with significant potential. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety standards, researchers can effectively unlock the potential of this valuable molecular building block.

References

-

Oakwood Chemical. Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, min 98%. [Link]

-

Pharmaffiliates. Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | CAS No: 147124-32-1. [Link]

-

Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet for dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate. [Link]

-

Pouliot, M., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

-

Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]

- Carney et al. (1973). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

Sources

- 1. Buy Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 147124-32-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Dimethyl 2-(2-nitrophenyl)malonate | 26465-37-2 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

"Dimethyl 2-(4-chloro-2-nitrophenyl)malonate" IUPAC name

An In-depth Technical Guide to Dimethyl 2-(4-chloro-2-nitrophenyl)malonate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a polysubstituted aromatic compound that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its strategic placement of functional groups—a reactive malonate ester, an electron-deficient nitrophenyl ring, and a displaceable chlorine atom—provides multiple handles for molecular elaboration. This guide offers a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, an exploration of its key reaction pathways, and its emerging applications, particularly as a scaffold for bioactive molecules and protein degrader building blocks.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible chemical science. Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is cataloged under CAS Number 147124-32-1.[1][2][3][4][5] Its structural and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate[1][2] |

| CAS Number | 147124-32-1[1][2][3][4] |

| Molecular Formula | C₁₁H₁₀ClNO₆[1][2][3][4][5] |

| Molecular Weight | 287.65 g/mol [1][2][3][4] |

| Canonical SMILES | COC(=O)C(C1=C(C=C(C=C1)Cl)[O-])C(=O)OC[1] |

| InChI Key | XNQGJNNDVKLNQO-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Expected to be a yellow solid | [6] |

| Polar Surface Area | 98.42 Ų | [1] |

| Purity (Commercial) | ≥98% | [5] |

| Storage | Room temperature |[5] |

Synthesis: A Nucleophilic Aromatic Substitution Approach

The principal route to Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is highly effective due to the electronic nature of the chosen precursors.

Mechanistic Rationale

The synthesis leverages the reaction between a malonic ester and an activated aryl halide.[6] The chosen aryl precursor, 4-chloro-1-fluoro-2-nitrobenzene, is ideal for several reasons:

-

Activation: The ortho-nitro group is strongly electron-withdrawing, which powerfully activates the aromatic ring towards nucleophilic attack by polarizing the C-F bond and stabilizing the negatively charged intermediate (a Meisenheimer complex).

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity which enhances the polarization of the C-F bond, making the carbon atom highly electrophilic.

-

Nucleophile Generation: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic α-hydrogen of dimethyl malonate, generating a resonance-stabilized carbanion (enolate) that serves as the potent nucleophile.

The reaction proceeds as the malonate enolate attacks the carbon atom bearing the fluorine, leading to the substitution and formation of the desired product.

Detailed Experimental Protocol

The following protocol is adapted from established literature for the synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (referred to as 1c in the source).[6]

Materials:

-

4-chloro-1-fluoro-2-nitrobenzene (1.00 g, 5.70 mmol)

-

Dimethyl malonate (753 mg, 0.65 mL, 5.70 mmol, 1 equiv)

-

Potassium carbonate (2.37 g, 17.2 mmol, 3 equiv)

-

Dimethylformamide (DMF, 4.6 mL)

-

Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

-

To a suitable reaction vessel, add 4-chloro-1-fluoro-2-nitrobenzene, dimethyl malonate, and potassium carbonate.

-

Add dimethylformamide (DMF) to achieve a concentration of approximately 1.25 M.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel using dichloromethane as the eluent to afford the final product as a yellow solid (yield reported as 90%).[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its three distinct reactive zones: the malonate ester, the nitro group, and the chloro substituent. This allows for orthogonal chemical strategies where one part of the molecule can be modified while leaving the others intact.

Reactions of the Malonate Moiety

-

Knoevenagel-Type Condensation: The active methylene proton of the malonate can be removed to form an enolate, which can then react with carbonyl compounds. A documented application is its reaction with paraformaldehyde in the presence of a base to form Methyl 2-(4-chloro-2-nitrophenyl)acrylate, a useful monomer and synthetic intermediate.[6]

-

Hydrolysis and Decarboxylation: The diester can be hydrolyzed to the corresponding malonic acid under basic or acidic conditions. Subsequent heating leads to decarboxylation, yielding 2-(4-chloro-2-nitrophenyl)acetic acid, a common step in the synthesis of α-aryl carboxylic acids, which are prevalent in pharmaceuticals.[7]

Transformations of the Nitrophenyl Ring

-

Nitro Group Reduction: The reduction of the nitro group to a primary amine is one of the most valuable transformations for this molecule. This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).[7] The resulting aniline, dimethyl 2-(2-amino-4-chlorophenyl)malonate, is a critical precursor for building heterocyclic scaffolds common in drug discovery, such as quinolines and benzodiazepines.

-

Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of aryl, vinyl, or amino groups at the C4 position, dramatically increasing molecular complexity.

Reactivity Map

Caption: Key synthetic transformations of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.

Applications in Research and Drug Development

The true value of an intermediate is defined by the molecules it can create. Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a key player in several advanced research areas.

-

Heterocyclic Chemistry: As detailed, the aniline derivative obtained from nitro reduction is a gateway to a vast array of nitrogen-containing heterocycles. These structures form the core of a significant portion of all FDA-approved drugs.

-

Bioactive Molecule Synthesis: The compound is recognized as a starting point for molecules with potential antimicrobial and antitumor properties, making it a valuable target for medicinal chemistry campaigns.[1]

-

Protein Degrader Building Blocks: Significantly, this compound is classified as a building block for protein degraders.[5] Technologies like PROteolysis TArgeting Chimeras (PROTACs) require sophisticated, rigid linkers and scaffolds to connect a target-binding ligand to an E3 ligase ligand. The defined stereochemistry and multiple functionalization points of this malonate derivative make it an attractive scaffold for constructing such complex molecules.

Safety and Handling

As with all laboratory chemicals, Dimethyl 2-(4-chloro-2-nitrophenyl)malonate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The compound is stable for storage at room temperature.[5] For comprehensive safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is more than a simple chemical intermediate; it is a versatile platform for chemical innovation. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a reliable and flexible tool for constructing complex molecular architectures. Its emerging role in the synthesis of protein degraders highlights its relevance in cutting-edge areas of drug discovery, ensuring its continued importance in the fields of chemical and biomedical research.

References

-

Pouliot, M., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(20), 13837–13853. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764303, Dimethyl 2-(4-nitrophenyl)malonate. Retrieved from [Link]

-

Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. Retrieved from [Link]

- Boots Company PLC. (1980). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters (EP0032620A1). Google Patents.

Sources

- 1. Buy Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 147124-32-1 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. DIMETHYL 2-(4-CHLORO-2-NITROPHENYL)MALONATE | 147124-32-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of dimethyl 2-(4-chloro-2-nitrophenyl)malonate, a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of benzodiazepine derivatives. This document delves into the reaction's mechanistic underpinnings, provides a detailed experimental protocol, and outlines methods for purification and characterization, all grounded in established scientific principles.

Introduction: Strategic Importance of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a key building block in organic synthesis, primarily recognized for its role as a precursor to various therapeutic agents.[1][2] Its structure, featuring a malonate ester functional group attached to a substituted aromatic ring, makes it a versatile intermediate for constructing complex molecular architectures. The presence of the nitro and chloro substituents on the phenyl ring are crucial for subsequent chemical transformations, particularly in the synthesis of heterocyclic compounds like benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[3][4] This guide will focus on its synthesis from readily available starting materials: dimethyl malonate and 2,4-dichloronitrobenzene.

Mechanistic Insights: A Tale of Two Reactions

The synthesis of dimethyl 2-(4-chloro-2-nitrophenyl)malonate from dimethyl malonate proceeds via a nucleophilic aromatic substitution (SNAAr) reaction. This transformation can be conceptually broken down into two key stages:

2.1. Formation of the Nucleophile: Deprotonation of Dimethyl Malonate

The reaction is initiated by the deprotonation of dimethyl malonate at the α-carbon (the carbon atom between the two carbonyl groups). The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting carbanion through resonance. A strong, non-nucleophilic base is required for this step, with sodium hydride (NaH) being a common and effective choice.[5][6] Sodium hydride, a powerful base, readily abstracts a proton from the α-carbon of dimethyl malonate to form a resonance-stabilized enolate ion, the active nucleophile in this synthesis.[5][6]

Diagram 1: Deprotonation of Dimethyl Malonate

Caption: Formation of the malonate enolate.

2.2. Nucleophilic Aromatic Substitution (SNAAr)

The generated malonate enolate then acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloronitrobenzene. The nitro group (-NO2) is a strong electron-withdrawing group, and its presence ortho and para to the chlorine atoms activates the ring towards nucleophilic attack. The attack preferentially occurs at the carbon atom bearing the chlorine atom at the 2-position (ortho to the nitro group) due to the strong activation provided by the nitro group.

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic attack of the malonate enolate on the aromatic ring breaks the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. In the subsequent step, the aromaticity is restored by the elimination of the chloride ion, yielding the final product, dimethyl 2-(4-chloro-2-nitrophenyl)malonate.

Diagram 2: SNAAr Mechanism

Caption: Nucleophilic aromatic substitution pathway.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for similar nucleophilic aromatic substitutions and provides a reliable method for the synthesis of the target compound.[5][6]

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Dimethyl malonate | 132.12 | 1.0 eq | ||

| 2,4-Dichloronitrobenzene | 192.00 | 1.0 eq | ||

| Sodium hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 1.1 eq | Handle with care, water-reactive.[5][6][7][8][9] | |

| Anhydrous Dimethylformamide (DMF) | Dry solvent is crucial. | |||

| Ethyl acetate | For extraction and chromatography. | |||

| Hexane | For chromatography. | |||

| Saturated aqueous ammonium chloride | For quenching the reaction. | |||

| Brine | For washing. | |||

| Anhydrous sodium sulfate | For drying. |

3.2. Reaction Setup and Procedure

Diagram 3: Experimental Workflow

Caption: Overview of the synthesis workflow.

-

Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and suspend it in anhydrous dimethylformamide (DMF).

-

Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add dimethyl malonate (1.0 eq) dropwise to the stirred suspension via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Add a solution of 2,4-dichloronitrobenzene (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

4.1. Purification

The crude product can be purified by one or a combination of the following methods:

-

Column Chromatography: This is a highly effective method for purifying the product. The crude material is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and loaded onto a silica gel column. The product is then eluted using a solvent system such as a mixture of hexane and ethyl acetate, with the polarity gradually increased.[10]

-

Crystallization: If the purified product is a solid, it can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane).

4.2. Characterization

The identity and purity of the synthesized dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the malonate group, and the methyl protons of the ester groups. The aromatic protons will appear as a complex multiplet in the downfield region. The methine proton will be a singlet, and the two methyl groups will also appear as a singlet due to their chemical equivalence.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbons of the ester groups, the methine carbon, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹), the N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-Cl stretching in the aromatic region.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular weight is approximately 287.65 g/mol .[2][11]

Application in Drug Development: A Gateway to Benzodiazepines

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a crucial intermediate in the synthesis of benzodiazepines, a class of psychoactive drugs.[3][4] A key transformation involves the reductive cyclization of the nitro group.

5.1. Reductive Cyclization

The nitro group in dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of a strong acid, or through catalytic hydrogenation.[12] Following the reduction of the nitro group to an amine, an intramolecular cyclization can occur. Under appropriate conditions, the newly formed amino group can react with one of the ester groups of the malonate moiety to form the seven-membered diazepine ring characteristic of benzodiazepines. This cyclization is a critical step in the synthesis of compounds like 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[13]

Diagram 4: Reductive Cyclization to a Benzodiazepine Precursor

Caption: Pathway to benzodiazepine synthesis.

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

2,4-Dichloronitrobenzene: This compound is toxic and an irritant.[12][13][14][15] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dimethyl Malonate: This is a combustible liquid and can cause skin and eye irritation.[1][2][16][17] Handle in a well-ventilated area and avoid contact with skin and eyes.

-

Sodium Hydride: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6][7][8][9] It should be handled under an inert atmosphere and away from any sources of moisture. It is also corrosive and can cause severe burns. Always wear appropriate PPE when handling sodium hydride.

All waste materials should be disposed of in accordance with local regulations.

Conclusion

The synthesis of dimethyl 2-(4-chloro-2-nitrophenyl)malonate from dimethyl malonate is a robust and well-established reaction in organic chemistry. This guide provides the necessary theoretical and practical information for its successful synthesis, purification, and characterization. The strategic importance of this compound as a precursor to valuable pharmaceutical agents, particularly benzodiazepines, underscores the significance of this synthetic route in the field of drug development. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can efficiently produce this key intermediate for further synthetic applications.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl Malonate, 99+%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: Dimethyl malonate >=99 %, for synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

- (n.d.).

- (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.

- (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one.

- (n.d.). NMR Spectra of New Compounds.

- (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

- (n.d.). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3-dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library.

- (n.d.). Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides.

-

(n.d.). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[6][13]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry.

- (n.d.). 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione. Sigma-Aldrich.

- (n.d.). 1,3-Dihydro-7-Nitro-5-Phenyl-2H-1,4-Benzodiazepin-2-One.

- (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386). Retrieved from [Link]

- (n.d.).

-

SpectraBase. (n.d.). Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl malonate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl malonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- (n.d.).

- (n.d.). 10565-16-9|Diethyl 2-(4-Chloro-2-nitrophenyl)

- (n.d.). Dimethyl 2-(2-nitrophenyl)

- Google Patents. (n.d.). CN105061209A - Synthetic method of 2-diester methylmalonate compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Dimethyl malonate(108-59-8) 13C NMR spectrum [chemicalbook.com]

- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. calpaclab.com [calpaclab.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. rsc.org [rsc.org]

- 14. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]

- 15. hmdb.ca [hmdb.ca]

- 16. Dimethyl malonate(108-59-8) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate: A Technical Guide

Introduction

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, with the chemical formula C₁₁H₁₀ClNO₆, is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.[1][2][3] Its structure combines a sterically hindered and electronically complex phenyl ring with a reactive malonic ester moiety. Accurate structural elucidation and purity assessment are paramount for its use in further chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular framework. This guide will explain the causality behind experimental choices and provide a self-validating system for the interpretation of the spectroscopic data.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is presented below. The key structural features to be identified by spectroscopic methods are the 1,2,4-trisubstituted aromatic ring, the nitro group, the chloro substituent, and the dimethyl malonate group.

Caption: Molecular structure of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 32 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate for most ¹H NMR experiments.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to ensure all signals are captured.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.9 | d | 1H | Ar-H |

| ~ 7.7 - 7.5 | dd | 1H | Ar-H |

| ~ 7.5 - 7.3 | d | 1H | Ar-H |

| ~ 5.0 | s | 1H | CH(COOCH₃)₂ |

| ~ 3.8 | s | 6H | OCH₃ |

Interpretation:

The aromatic region is predicted to show three distinct signals corresponding to the three protons on the phenyl ring. The electron-withdrawing nature of the nitro and chloro groups will deshield these protons, shifting their signals downfield.[4][5] The exact splitting pattern will depend on the coupling constants between the adjacent protons. The methine proton of the malonate group is expected to appear as a singlet at a lower field due to the influence of the adjacent aromatic ring and two ester groups. The six protons of the two equivalent methoxy groups are predicted to give a sharp singlet at around 3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

-

Data Processing: Process the FID with an exponential multiplication function (line broadening of 1-2 Hz). Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (ester) |

| ~ 148 | Ar-C (C-NO₂) |

| ~ 135 | Ar-C (C-Cl) |

| ~ 133 | Ar-CH |

| ~ 130 | Ar-C (C-malonate) |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 57 | CH(COOCH₃)₂ |

| ~ 53 | OCH₃ |

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbons of the ester groups will appear at the lowest field, around 167 ppm.[6][7][8] The six aromatic carbons will resonate in the 125-150 ppm region, with the carbons directly attached to the electron-withdrawing nitro and chloro groups being the most deshielded. The methine carbon of the malonate will be found around 57 ppm, and the methoxy carbons will appear at approximately 53 ppm.[9][10]

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) between two salt plates (e.g., NaCl or KBr) or as a thin film by dissolving the solid in a volatile solvent and allowing it to evaporate on a salt plate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is typically sufficient.

-

Number of Scans: 16-32 scans are averaged to obtain a good quality spectrum.

-

-

Data Processing: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2960, 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

| ~ 1530, 1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~ 1250-1000 | Strong | C-O stretch (ester) |

| ~ 800-600 | Strong | C-Cl stretch |

Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl stretch of the ester groups.[11][12][13][14] Two strong bands are expected for the nitro group, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[15] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.[16][17] The C-O stretches of the ester will be visible in the 1250-1000 cm⁻¹ region.[11][13] A strong band in the lower frequency region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is another option, particularly for LC-MS, which would likely show the protonated molecular ion [M+H]⁺ or adducts with solvent ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrometry Data (EI):

| m/z | Possible Fragment |

| 287/289 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 228/230 | [M - COOCH₃]⁺ |

| 198/200 | [M - CH(COOCH₃)₂]⁺ |

| 152/154 | [C₆H₃ClNO]⁺ |

Interpretation:

The mass spectrum under EI conditions is expected to show a molecular ion peak [M]⁺ at m/z 287, with a characteristic isotopic peak [M+2]⁺ at m/z 289 with approximately one-third the intensity, confirming the presence of one chlorine atom. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[18] Cleavage of the bond between the aromatic ring and the malonate group would also be a significant fragmentation pathway.[19][20]

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate. By leveraging established principles of NMR, IR, and MS, researchers can confidently interpret the spectral data to confirm the structure and purity of this compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of novel organic molecules.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 28-33.

-

SpectraBase. (n.d.). Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

-

LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. scribd.com [scribd.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Dimethyl malonate(108-59-8) 13C NMR [m.chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. whitman.edu [whitman.edu]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

"Dimethyl 2-(4-chloro-2-nitrophenyl)malonate" 1H NMR and 13C NMR spectra

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Abstract

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS No. 147124-32-1) is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1][2][3] Its precise molecular structure, featuring a sterically hindered carbon center and a complex substitution pattern on the phenyl ring, necessitates robust analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for the unambiguous structural elucidation of such molecules. This guide provides a detailed theoretical analysis and predicted interpretation of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate. By dissecting the expected chemical shifts, coupling constants, and signal multiplicities, this document serves as a predictive reference for researchers engaged in the synthesis and characterization of this compound and its derivatives.

Molecular Structure and NMR-Active Nuclei

The foundational step in predicting an NMR spectrum is a thorough analysis of the molecule's structure to identify unique proton and carbon environments. The molecular formula of the title compound is C₁₁H₁₀ClNO₆.[4]

The structure consists of four key regions:

-

A trisubstituted phenyl ring : This ring contains three aromatic protons in distinct electronic environments due to the anisotropic and electronic effects of the chloro, nitro, and malonate substituents.

-

A malonate methine group (-CH<) : A single proton attached to a carbon that is bonded to both the phenyl ring and two ester carbonyl groups.

-

Two ester methyl groups (-OCH₃) : These two groups are chemically equivalent due to free rotation around the C-C single bonds.

-

Ester carbonyl groups (-C=O) and substituted aromatic carbons : These are key functionalities observed in the ¹³C NMR spectrum.

To facilitate discussion, the protons and carbons are systematically numbered as shown in the diagram below.

Caption: A standardized workflow for NMR-based structure elucidation.

Conclusion

The structural complexity of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate provides an excellent case study for the predictive power of NMR spectroscopy. The ¹H NMR spectrum is expected to be characterized by a distinct ABC spin system in the aromatic region, a downfield singlet for the methine proton, and a sharp singlet for the two equivalent methoxy groups. The ¹³C NMR spectrum will complement this data by confirming the presence of the ester carbonyls, the six unique aromatic carbons, and the aliphatic carbons of the malonate moiety. By following the detailed experimental protocol and analytical workflow presented, researchers can confidently acquire and interpret the NMR spectra to verify the synthesis and purity of this valuable chemical intermediate.

References

- Gavrilov, K. N., et al. (2019).

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386). [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts. [Link]

-

Reich, H. J. (University of Wisconsin). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6):437-442. [Link]

-

ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

-

Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

-

ResearchGate. Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the.... [Link]

-

ResearchGate. 2 H-NMR spectra of dichlorobenzene solutes. [Link]

-

SpectraBase. Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Puget Sound. Coupling constants for 1H and 13C NMR. [Link]

-

Madurai Kamaraj University. Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts - Supporting Information. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

-

YouTube. NMR Spectroscopy: Coupling Constants. [Link]

-

Fuchs, P. L., & Bunnell, C. A. Carbon-13 NMR Based Spectral Problems. John Wiley, New York, 1979. (Adapted in CHEM 344 Shift Parameters.pdf). [Link]

-

SpectraBase. Dimethyl malonate - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. Dimethyl 2-(4-nitrophenyl)malonate. [Link]

- Google Patents.

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

Spectroscopic Characterization of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, a key intermediate in synthetic organic chemistry.[1][2] We delve into the structural elucidation of this compound using two primary analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying principles and experimental considerations for its accurate characterization. The molecular formula of the title compound is C₁₁H₁₀ClNO₆, with a molecular weight of approximately 287.65 g/mol .[1][3][4][5]